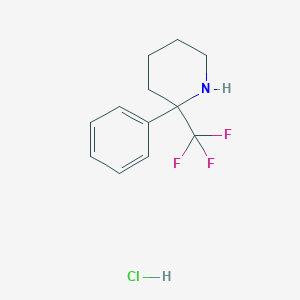

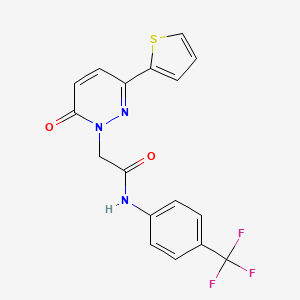

![molecular formula C20H17N3O2S B2565430 4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate CAS No. 1301732-12-6](/img/structure/B2565430.png)

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as MPTQ, has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . More recent methodologies for the generation of this tricyclic system require multiple steps involving the preparation of the suitable triazole intermediates followed by cycloamidation . An efficient synthesis of a variety of [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents has also been reported .Molecular Structure Analysis

The molecular structure of MPTQ is complex, with a positively charged quinoxaline core. The quinoxaline core is a bicyclic compound with fused benzene and pyrazine rings .Chemical Reactions Analysis

Quinoxaline derivatives, including MPTQ, have been shown to undergo a variety of chemical reactions. For instance, [1,2,3]triazolo-[1,5-a]quinoxalin-4(5H)-ones can be synthesized via a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents .Scientific Research Applications

Antineoplastic Activity

This compound has been utilized in the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones , which exhibit promising antineoplastic (anti-cancer) activity . The process involves visible light-mediated ring opening and cyclization of aryl cyclopropanes. This methodology is not only operationally simple and catalyst-free but also scales up well, indicating its potential for large-scale pharmaceutical applications.

Organic Synthesis Methodology

The compound serves as a key intermediate in the visible-light-promoted tandem radical cyclization/heteroarylation of N-allylbromodifluoroacetamides with quinoxalin-2(1H)-ones or coumarins . This metal- and photocatalyst-free condition process allows for the efficient synthesis of a broad range of valuable α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins, showcasing its utility in organic synthesis.

Decarboxylative Coupling Reactions

In the field of transition-metal-free chemistry , this compound has been applied in the decarboxylative coupling reaction of oxamic acids with quinoxalin-2(1H)-ones . This transformation provides an efficient approach for the preparation of 3-carbamoyl quinoxalin-2(1H)-ones, important subunits in biologically active compounds.

Oxidative Coupling

Another application is in the TBHP-mediated direct oxidative coupling of quinoxalin-2(1H)-ones with arylaldehydes . This metal-free method provides a convenient and efficient approach to various 3-acylated quinoxalin-2(1H)-ones, which are valuable in the development of new medicinal compounds.

Mechanism of Action

Target of Action

It is known that quinolinium salts, which are structurally similar to this compound, have high biological activity .

Mode of Action

It is known that this compound can undergo [4+2] cycloaddition with dimethyl acetylenedicarboxylate, resulting in the formation of dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate .

Biochemical Pathways

It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, can affect various biochemical pathways due to their diverse biological activities .

Result of Action

It is known that quinolinium salts and their derivatives, which are structurally similar to this compound, have diverse biological activities .

Action Environment

It is known that the synthesis of similar compounds can be influenced by various factors, including the presence of certain reagents and the temperature of the reaction .

properties

IUPAC Name |

4-morpholin-4-yl-2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-19-17(14-6-2-1-3-7-14)26-20-18(22-10-12-25-13-11-22)21-15-8-4-5-9-16(15)23(19)20/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAOIGRSVHHZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=S=C(C4=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholino-2-phenylthiazolo[3,2-a]quinoxalin-10-ium-1-olate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)

![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)

![1-[(1-Ethyl-3-methylpyrazol-4-yl)methyl]pyrazole-4-ylamine](/img/structure/B2565349.png)

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)

![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2565362.png)

![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)

![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2565370.png)